Cas no 90390-00-4 (3-(butylamino)methylbenzonitrile)

3-(Butylamino)methylbenzonitrile is a versatile organic compound featuring a benzonitrile core substituted with a butylaminomethyl group. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both the nitrile and amino functionalities allows for further derivatization, enabling applications in cross-coupling reactions, heterocycle formation, and amide synthesis. Its balanced lipophilicity enhances solubility in organic solvents, facilitating purification and handling. The compound’s stability under standard conditions ensures reliable performance in multi-step synthetic processes. It is particularly valuable in the development of bioactive molecules, where precise functional group manipulation is critical.
3-(butylamino)methylbenzonitrile structure
90390-00-4 structure
Product Name:3-(butylamino)methylbenzonitrile
CAS No:90390-00-4
MF:C12H16N2
MW:188.268842697144
MDL:MFCD11142457
CID:812558
PubChem ID:457598
Update Time:2025-11-01

3-(butylamino)methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,3-[(butylamino)methyl]-
    • 3-(butylaminomethyl)benzonitrile
    • 3-(butylamino)methylbenzonitrile
    • 90389-66-5
    • CHEMBL1182986
    • Benzonitrile, 3-((butylamino)methyl)-
    • 3-[(BUTYLAMINO)METHYL]BENZONITRILE
    • SCHEMBL3266433
    • AKOS000234873
    • DTXSID00238129
    • EN300-32764
    • 90390-00-4
    • CS-0246442
    • Benzonitrile, 3-[(butylamino)methyl]-
    • MDL: MFCD11142457
    • Inchi: 1S/C12H16N2/c1-2-3-7-14-10-12-6-4-5-11(8-12)9-13/h4-6,8,14H,2-3,7,10H2,1H3
    • InChI Key: NRMAIIDKOGFGEJ-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=C(C#N)C=1)CCCC

Computed Properties

  • Exact Mass: 188.131349
  • Monoisotopic Mass: 188.131349
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.8

Experimental Properties

  • Density: 0.99
  • Boiling Point: 297.8°C at 760 mmHg
  • Flash Point: 133.9°C
  • Refractive Index: 1.524

3-(butylamino)methylbenzonitrile Pricemore >>

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Additional information on 3-(butylamino)methylbenzonitrile

Professional Introduction to 3-(butylamino)methylbenzonitrile (CAS No: 90390-00-4)

3-(butylamino)methylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No) 90390-00-4, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a benzonitrile core substituted with a butylamino group and a methyl moiety, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry and synthetic organic chemistry.

The structural composition of 3-(butylamino)methylbenzonitrile positions it as a valuable intermediate in the synthesis of more complex molecules. The benzonitrile group is a well-documented pharmacophore in drug discovery, often contributing to binding affinity and metabolic stability. In contrast, the butylamino side chain introduces a polar, hydrophilic character, which can modulate solubility and interactions with biological targets. The methyl group at the 3-position further diversifies its reactivity and electronic properties, making it a candidate for further functionalization.

In recent years, there has been growing interest in exploring the pharmacological potential of nitrile-containing compounds. Nitriles are known for their ability to act as bioisosteres of carboxylic acids or amides, offering distinct advantages in terms of bioavailability and pharmacokinetic properties. The presence of the benzonitrile moiety in 3-(butylamino)methylbenzonitrile suggests that it may exhibit similar properties while also benefiting from the unique interactions provided by the butylamino group.

The synthesis of 3-(butylamino)methylbenzonitrile typically involves multi-step organic transformations, starting from commercially available precursors such as aniline derivatives or halogenated benzenes. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to achieve high yields and purity. These synthetic strategies highlight the compound's utility as a building block in complex molecular architectures.

The compound's reactivity also makes it a candidate for further derivatization into more specialized derivatives. For instance, hydrogenation of the nitrile group can yield an amine, which can then be further functionalized using standard amine coupling techniques. This flexibility underscores its importance in drug discovery pipelines where rapid iteration and diversification are crucial.

In the context of medicinal chemistry, 3-(butylamino)methylbenzonitrile has been investigated for its potential biological activity. Preliminary studies suggest that it may exhibit properties relevant to neurological disorders, inflammation, and cancer research. The combination of the benzonitrile pharmacophore with the butylamino moiety creates a scaffold that can interact with various biological targets. While specific details of ongoing research are often proprietary or still under investigation, the compound's structural features make it an intriguing candidate for future therapeutic development.

The role of computational chemistry and molecular modeling has become increasingly prominent in evaluating the potential of such compounds. By leveraging advanced software tools, researchers can predict binding affinities, metabolic pathways, and other key properties before conducting costly wet-lab experiments. This approach not only accelerates the drug discovery process but also helps in identifying lead compounds that are more likely to succeed in clinical trials.

The chemical industry continues to invest in innovative technologies to improve synthetic efficiency and sustainability. Green chemistry principles are being integrated into synthetic routes for compounds like 3-(butylamino)methylbenzonitrile, aiming to reduce waste and minimize hazardous byproducts. Such efforts align with global initiatives to promote environmentally responsible chemical manufacturing.

The future prospects for 3-(butylamino)methylbenzonitrile remain promising as ongoing research uncovers new applications and expands its utility in pharmaceuticals. Collaborative efforts between academia and industry will be essential in translating laboratory findings into viable therapeutic agents. As our understanding of biological systems grows more sophisticated, compounds like this will continue to play a pivotal role in addressing complex diseases.

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